Ethyl 3,5-dibromo-2,4-difluorophenylacetate
CAS No.: 1804414-69-4
Cat. No.: VC2754521
Molecular Formula: C10H8Br2F2O2
Molecular Weight: 357.97 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1804414-69-4 |
|---|---|
| Molecular Formula | C10H8Br2F2O2 |
| Molecular Weight | 357.97 g/mol |
| IUPAC Name | ethyl 2-(3,5-dibromo-2,4-difluorophenyl)acetate |
| Standard InChI | InChI=1S/C10H8Br2F2O2/c1-2-16-7(15)4-5-3-6(11)10(14)8(12)9(5)13/h3H,2,4H2,1H3 |
| Standard InChI Key | WRDUBRFAUDJJNN-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CC1=CC(=C(C(=C1F)Br)F)Br |
| Canonical SMILES | CCOC(=O)CC1=CC(=C(C(=C1F)Br)F)Br |
Introduction
Ethyl 3,5-dibromo-2,4-difluorophenylacetate is a complex organic compound characterized by its unique molecular structure, which includes bromine and fluorine substituents on a phenyl ring. This compound falls under the category of phenylacetates, which are esters derived from phenylacetic acid, and is classified as a halogenated organic compound due to the presence of bromine and fluorine atoms.
Synthesis of Ethyl 3,5-dibromo-2,4-difluorophenylacetate
The synthesis of this compound typically involves several key steps, including the preparation of the appropriate phenylacetic acid precursor and subsequent esterification with ethanol. The process may require specific catalysts and conditions to ensure efficient conversion to the desired ester.
Synthetic Route
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Preparation of Precursor: The synthesis begins with the preparation of 3,5-dibromo-2,4-difluorophenylacetic acid, which involves the halogenation of a suitable phenylacetic acid derivative.
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Esterification: The acid is then esterified with ethanol in the presence of a catalyst, such as sulfuric acid, under reflux conditions to yield the ethyl ester.
Chemical Reactions and Applications
Ethyl 3,5-dibromo-2,4-difluorophenylacetate can participate in various chemical reactions, including substitution reactions and cross-coupling reactions. These reactions are essential for modifying the compound's structure for specific applications in organic synthesis and medicinal chemistry.
Applications
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Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules due to its reactive halogen substituents.
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Medicinal Chemistry: It is studied for its potential biological activities, which could lead to the development of new pharmaceutical agents.
Research Findings and Biological Activity
Ongoing research aims to elucidate the precise pathways and molecular interactions involved in the biological activities of Ethyl 3,5-dibromo-2,4-difluorophenylacetate. Its unique combination of bromine and fluorine substituents makes it particularly interesting for researchers exploring new chemical pathways and biological interactions.
Data Table: Comparison of Halogenated Phenylacetates
| Compound | Molecular Weight (g/mol) | Halogen Substituents | Applications |
|---|---|---|---|
| Ethyl 3,5-dibromo-4-fluorophenylacetate | 339.98 | 2 Br, 1 F | Medicinal Chemistry, Materials Science |
| Ethyl 2,5-dibromo-3,4-difluorophenylacetate | 357.97 | 2 Br, 2 F | Organic Synthesis, Medicinal Chemistry |
| Ethyl 3,5-dibromo-2,4-difluorophenylacetate | 357.97 | 2 Br, 2 F | Organic Synthesis, Medicinal Chemistry |
| Ethyl 2,3-dibromo-4,5-difluorophenylacetate | 357.97 | 2 Br, 2 F | Organic Synthesis, Medicinal Chemistry |
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